molecular formula C13H21N3O4S B2453565 1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1251632-94-6

1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B2453565
CAS RN: 1251632-94-6
M. Wt: 315.39
InChI Key: SCUORFJYLSKHEC-UHFFFAOYSA-N
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Description

The compound “1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains several functional groups, including an isopropyl group, a methylpiperidino group, a sulfonyl group, a pyrazole ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, a five-membered ring with two nitrogen atoms, would be a key structural feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the sulfonyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Catalytic Applications

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Catalyst : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency (74-90% yields). This showcases the potential for utilizing similar sulfuric acid-based catalysts in the synthesis of pyrazole derivatives, including those related to 1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid, under environmentally friendly conditions (Tayebi et al., 2011).

Novel Nano Organo Solid Acids for Synthesis : 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, introduced as novel, mild, and biologically-based nano organocatalysts, have shown efficacy in synthesizing various compounds including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acids. These catalysts offer a green chemistry approach, potentially applicable to the synthesis of pyrazole derivatives, emphasizing their importance in scientific research focused on sustainable methods (Zolfigol et al., 2015).

Steric Effects in Pyrazole Derivatives

Steric Effects in Isopropylbenzoic Acids : The study on isopropylbenzoic acids provides insights into the steric effects and steric inhibition of resonance, which are crucial for understanding the chemical behavior of complex molecules such as this compound. The findings contribute to the broader knowledge of how substituents like the isopropyl group influence the properties and reactivity of aromatic compounds, which is vital for their application in scientific research (Fiedler et al., 1999).

Medicinal Chemistry and Drug Design

Discovery and Synthesis of Novel Pyrazoles : The synthesis and evaluation of novel pyrazoles highlight the ongoing efforts to discover effective drugs, underscoring the importance of pyrazole derivatives like this compound in medicinal chemistry. This research provides a foundation for the development of new therapeutic agents, showcasing the potential of pyrazole derivatives in addressing global health challenges (Thangarasu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, optimize its synthesis, and investigate its properties in more detail .

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonyl-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-9(2)16-8-11(13(17)18)12(14-16)21(19,20)15-6-4-10(3)5-7-15/h8-10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUORFJYLSKHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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